
6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin: is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily studied for its potential applications in the treatment of type 2 diabetes mellitus. It is characterized by its complex molecular structure, which includes multiple acetoxy groups and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin involves multiple steps, starting from dapagliflozin. The process typically includes acetylation reactions where hydroxyl groups are converted into acetoxy groups using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, converting them into ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include ketones and aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include amides, ethers, and thioethers.
Scientific Research Applications
Chemistry: In chemistry, 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin is used as a reference material for studying the properties and reactions of acetoxy and oxo groups.
Biology: In biological research, this compound is used to study the mechanisms of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: In medicine, it is investigated for its potential therapeutic effects in managing type 2 diabetes mellitus. It helps in understanding the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antidiabetic drugs.
Mechanism of Action
The mechanism of action of 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. By inhibiting SGLT2, the compound reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine (glycosuria). This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus.
Comparison with Similar Compounds
Dapagliflozin: The parent compound, also an SGLT2 inhibitor.
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus.
Uniqueness: 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin is unique due to its multiple acetoxy groups, which may influence its pharmacokinetic properties and metabolic stability. This structural difference can lead to variations in its absorption, distribution, metabolism, and excretion compared to other SGLT2 inhibitors.
Properties
Molecular Formula |
C41H47ClO19 |
|---|---|
Molecular Weight |
879.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-[[(2S,3R,4S,5R)-3,4,5-triacetyloxy-6-oxooxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H47ClO19/c1-9-51-30-13-10-27(11-14-30)16-28-17-29(12-15-31(28)42)41(53-19-32-34(54-21(3)44)36(56-23(5)46)38(40(50)60-32)58-25(7)48)39(59-26(8)49)37(57-24(6)47)35(55-22(4)45)33(61-41)18-52-20(2)43/h10-15,17,32-39H,9,16,18-19H2,1-8H3/t32-,33+,34+,35+,36-,37-,38+,39+,41-/m0/s1 |
InChI Key |
FXRHEOZQWXCHIU-LPIILBNFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC[C@H]4[C@H]([C@@H]([C@H](C(=O)O4)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OCC4C(C(C(C(=O)O4)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



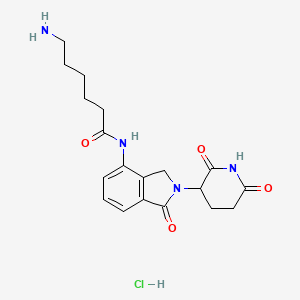
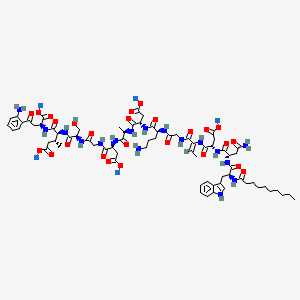

![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

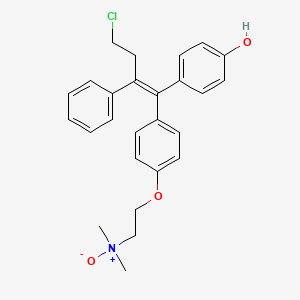

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
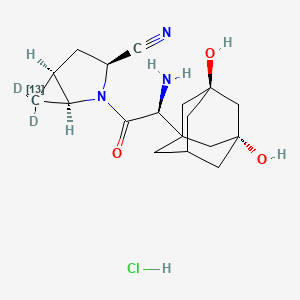
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
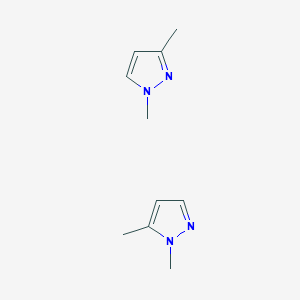
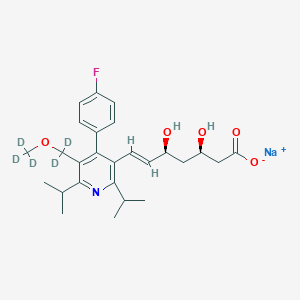
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
